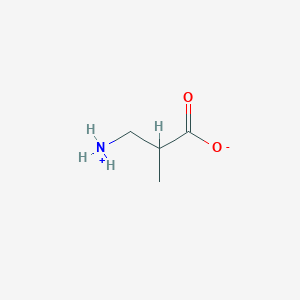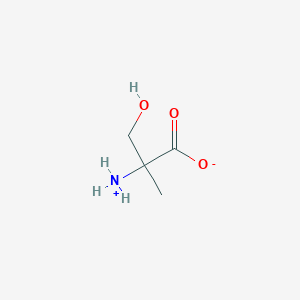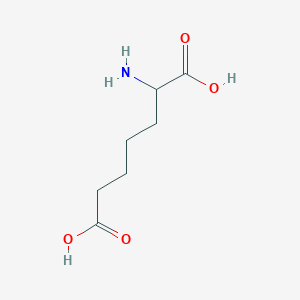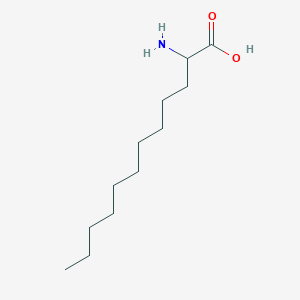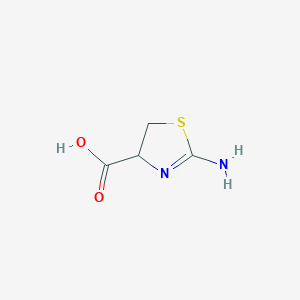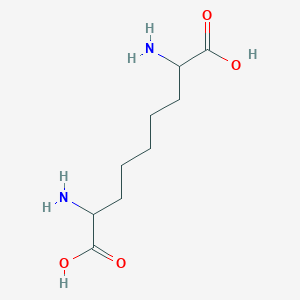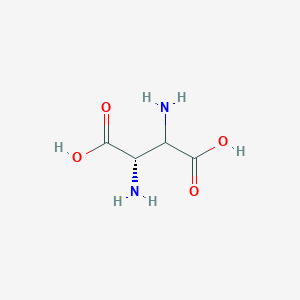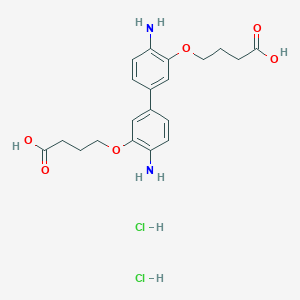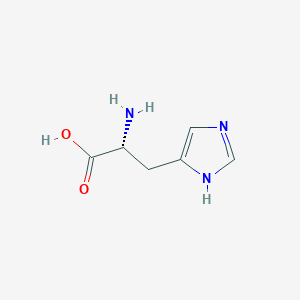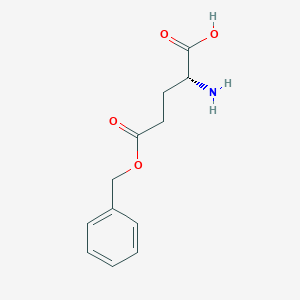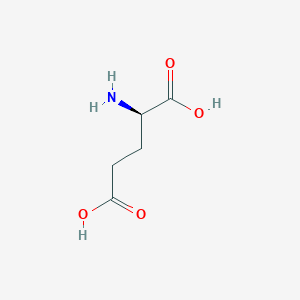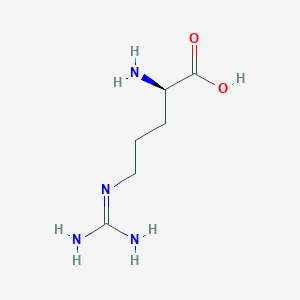
D-アルギニン
概要
説明
D-アルギニンは、アルギニンのD-異性体であるD-α-アミノ酸です。生理活性を持つL-型とは異なり、D-アルギニンは自然界では一般的に見られません。
科学的研究の応用
D-arginine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various compounds and as a reagent in chemical reactions.
Biology: Studied for its role in cellular processes and interactions.
作用機序
D-アルギニンは、さまざまな分子標的と経路を通じてその効果を発揮します。 ヒトのクレアチンキナーゼM型と相互作用し、細胞のエネルギー代謝に影響を与えます 。 さらに、アルギニンリッチペプチドの直接細胞質取り込みに役割を果たし、これは細胞機能にとって重要です .
類似の化合物との比較
類似の化合物
L-アルギニン: アルギニンのL-異性体であり、生理活性があり、自然界に広く存在します。
L-シトルリン: 尿素サイクルと一酸化窒素産生に関与する関連するアミノ酸。
D-アルギニンの独自性
D-アルギニンは、D-配置のためにユニークであり、L-対応物と比較して異なる特性を提供します。 分解に対する耐性とリソソームから脱出する能力により、薬物送達システムで価値があります .
生化学分析
Biochemical Properties
D-Arginine serves as a substrate for distinct metabolic pathways that profoundly affect cell biology . It interacts with enzymes such as arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These interactions lead to the production of biologically important compounds like nitric oxide, polyamines, proline, glutamate, creatine, and agmatine .
Cellular Effects
D-Arginine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, D-Arginine has been found to affect immune cell biology, particularly macrophage, dendritic cell, and T cell immunobiology .
Molecular Mechanism
The molecular mechanism of D-Arginine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the guanidinium group of D-Arginine has been found to stabilize proteins against aggregation through protein-protein interactions .
Temporal Effects in Laboratory Settings
The effects of D-Arginine change over time in laboratory settings. Studies have shown that the unfolded protein response (UPR) has different effects on protein turnover depending on their subcellular location . This indicates that D-Arginine’s effects on cellular function can vary over time.
Dosage Effects in Animal Models
The effects of D-Arginine vary with different dosages in animal models . For instance, both oral and intraperitoneal D-Arginine administration in Dahl salt-sensitive (DSS) rats was shown to prevent the increase in blood pressure .
Metabolic Pathways
D-Arginine is involved in several metabolic pathways. It interacts with enzymes and cofactors in the urea cycle, nitric oxide synthesis, and arginine biosynthesis . D-Arginine also affects metabolic flux and metabolite levels .
Transport and Distribution
D-Arginine is transported and distributed within cells and tissues through specialized carrier proteins . These proteins provide adequate import and export routes for D-Arginine, ensuring its availability for various enzymatic reactions .
Subcellular Localization
The subcellular localization of D-Arginine and its effects on activity or function are critical. For example, in endothelial cells, argininosuccinate synthase, which is involved in the conversion of citrulline to D-Arginine, co-localizes with eNOS at caveolae and outside of the Golgi .
準備方法
合成経路と反応条件
D-アルギニンは、いくつかの方法で合成できます。一般的な方法の1つは、L-アルギナーゼ酵素を用いてDL-アルギニンをL-オルニチンに変換する酵素的変換です。 このプロセスは、L-アルギニンをL-オルニチンに選択的に変換するため、D-アルギニンを精製された形で回収できます 。 別の方法には、基質調製、水素化反応、還元剤の除去、および光学分離が含まれます .
工業生産方法
D-アルギニンの工業生産は、多くの場合、発酵プロセスを伴います。この方法は、発酵液調製、斜面培養、菌株振盪、一次および二次種培養、それに続く発酵、抽出、発酵産物の精製などのステップを含みます。 このプロセスは、D-アルギニンの高収率と品質を確保しながら、環境汚染を削減します .
化学反応の分析
反応の種類
D-アルギニンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、特定の用途に合わせて化合物を改変するために不可欠です。
一般的な試薬と条件
D-アルギニンの反応で使用される一般的な試薬には、ジベンゾシクロオクチン(DBCO)とアジドが含まれます。 これらの試薬は、クリックケミストリーで使用され、自己集合する超分子ナノビークルを作成します .
生成される主な生成物
D-アルギニンの反応から生成される主な生成物には、薬物送達システムで重要な用途を持つ、明確に定義されたナノ構造が含まれます。 これらのナノ構造は、治療剤を安定かつ効率的に送達します .
科学研究アプリケーション
D-アルギニンは、幅広い科学研究アプリケーションを持っています。
化学: さまざまな化合物の合成と化学反応における試薬として使用されます。
生物学: 細胞プロセスと相互作用における役割について研究されています。
類似化合物との比較
Similar Compounds
L-arginine: The L-isomer of arginine, which is physiologically active and widely found in nature.
L-citrulline: A related amino acid involved in the urea cycle and nitric oxide production.
L-ornithine: Another related amino acid that plays a role in the urea cycle and is used in various metabolic processes.
Uniqueness of D-arginine
D-arginine is unique due to its D-configuration, which provides distinct properties compared to its L-counterparts. Its resistance to degradation and ability to escape lysosomes make it valuable in drug delivery systems .
特性
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSFYDXXFIFQN-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61155-84-8 | |
| Record name | Poly-D-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61155-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40883354 | |
| Record name | D-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
157-06-2 | |
| Record name | D-Arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Arginine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-D-arginine hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R54Z304Z7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


